

Comparative analysis of 4-phenoxyphenyl thiazole derivatives in vitro

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Compound of Interest

Compound Name: 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine

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A Comparative In Vitro Analysis of 4-Phenoxyphenyl Thiazole Derivatives: A Guide for Researchers

The 4-phenoxyphenyl thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the in vitro performance of various 4-phenoxyphenyl thiazole derivatives, drawing upon data from recent studies. The objective is to offer a clear, data-driven overview for researchers, scientists, and professionals in drug development.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the in vitro activity of selected 4-phenoxyphenyl thiazole derivatives across different therapeutic areas, providing a quantitative basis for comparison.

Anticancer Activity

4-phenoxyphenyl thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented below.

Derivative	Target Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)
Compound 9	MCF-7 (Breast)	Not specified, but higher efficacy than Doxorubicin	Doxorubicin	Not specified
Compound 14a	MCF-7 (Breast)	Not specified, but higher efficacy than Doxorubicin	Doxorubicin	Not specified
Compound 9	NCI-H460 (Lung)	Not specified, but higher efficacy than Doxorubicin	Doxorubicin	Not specified
Compound 14a	NCI-H460 (Lung)	Not specified, but higher efficacy than Doxorubicin	Doxorubicin	Not specified
Compound 9	SF-268 (CNS)	Not specified, but higher efficacy than Doxorubicin	Doxorubicin	Not specified
Compound 14a	SF-268 (CNS)	Not specified, but higher efficacy than Doxorubicin	Doxorubicin	Not specified
Compound 4c	MCF-7 (Breast)	2.57 ± 0.16	Staurosporine	6.77 ± 0.41
Compound 4c	HepG2 (Liver)	7.26 ± 0.44	Staurosporine	8.4 ± 0.51
Compound 4a	MCF-7 (Breast)	12.7 ± 0.77	Staurosporine	6.77 ± 0.41
Compound 4a	HepG2 (Liver)	6.69 ± 0.41	Staurosporine	8.4 ± 0.51

Table 1: Comparative IC50 values of 4-phenoxyphenyl thiazole and related derivatives as anticancer agents.[1][2]

Enzyme Inhibition

A notable therapeutic target for this class of compounds is Acetyl-CoA Carboxylase 2 (ACC2), an enzyme involved in fatty acid metabolism.

Derivative	Target Enzyme	IC50 (nM)
Phenyl ring substituted phenoxy thiazolyl series	ACC2	~9-20

Table 2: IC50 values of phenoxy thiazole derivatives as ACC2 inhibitors.[\[3\]](#)

Antimicrobial Activity

Select derivatives have also been evaluated for their ability to inhibit the growth of pathogenic microbes. The minimum inhibitory concentration (MIC) is a key metric in this context.

Derivative	Microbial Strain	MIC (µM)	Reference Compound	MIC (µM)
Compound 43a	S. aureus	16.1	Norfloxacin	Not specified
Compound 43a	E. coli	16.1	Norfloxacin	Not specified

Table 3: Comparative MIC values of 4-phenoxyphenyl thiazole and related derivatives as antimicrobial agents.[\[4\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

- Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 4-phenoxyphenyl thiazole derivatives) and a reference drug for a specified period (e.g., 24-48 hours).
- MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
- Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.[\[2\]](#)[\[5\]](#)

Acetyl-CoA Carboxylase 2 (ACC2) Inhibition Assay

The potency and selectivity of compounds against ACC2 are determined using enzymatic assays.

- Enzyme and Substrate Preparation: Recombinant human ACC2 is used. The assay buffer contains the necessary cofactors and substrates.
- Compound Incubation: The enzyme is pre-incubated with the test compounds at various concentrations.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, acetyl-CoA.
- Detection: The activity of the enzyme is measured by a suitable method, such as monitoring the incorporation of radiolabeled bicarbonate into malonyl-CoA or by a coupled enzyme system that leads to a change in absorbance or fluorescence.
- Data Analysis: The IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration.[\[3\]](#)

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antimicrobial agent is the lowest concentration that will inhibit the visible growth of a microorganism after overnight incubation.

- Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
- Serial Dilution: The test compounds are serially diluted in a liquid growth medium in microtiter plates.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plates are incubated under appropriate conditions for the test microorganism.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.^[4]

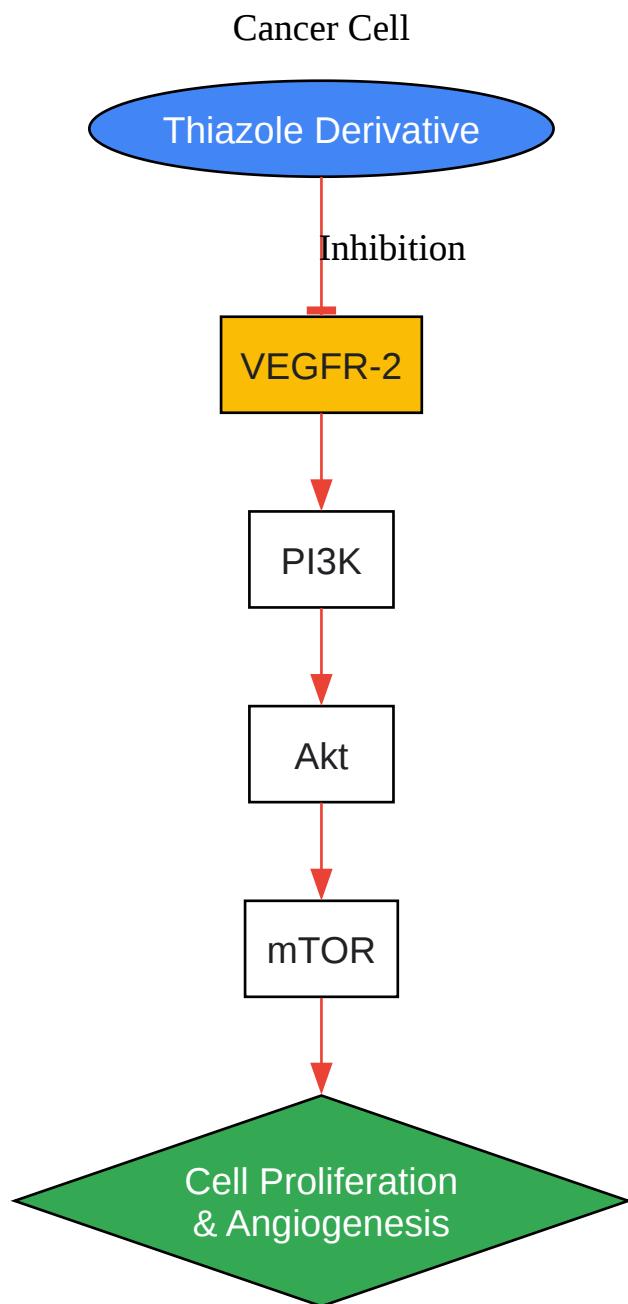
Mandatory Visualization

Diagrams illustrating key processes provide a visual summary of complex information.



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Caption: Experimental workflow for anticancer drug discovery.



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Caption: Proposed signaling pathway inhibition by thiazole derivatives.

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